Cas no 68636-91-9 ((S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride)

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is a chiral amino acid derivative featuring an imidazole functional group, commonly utilized in peptide synthesis and medicinal chemistry research. The ethyl ester moiety enhances solubility in organic solvents, facilitating coupling reactions, while the hydrochloride salt improves stability and handling. The (S)-configuration ensures stereochemical precision, making it valuable for studying biologically active compounds, particularly those targeting histidine-related pathways. Its imidazole ring offers metal-chelating properties, broadening its applicability in catalysis and coordination chemistry. This compound serves as a versatile intermediate for developing pharmaceuticals, enzyme inhibitors, and chiral ligands. High purity and well-defined stereochemistry make it a reliable choice for rigorous synthetic applications.
(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride structure
68636-91-9 structure
Product Name:(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
CAS No:68636-91-9
MF:C8H14ClN3O2
MW:219.668660640717
CID:524694
PubChem ID:56924236
Update Time:2025-05-28

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
    • ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate,hydrochloride
    • L-Histidine, ethylester, hydrochloride (1:?)
    • ethyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
    • Ethyl L-histidinate hydrochloride
    • (S)-Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride
    • 68636-91-9
    • 211491-78-0
    • NS00091664
    • AKOS015847048
    • EINECS 271-940-9
    • AKOS016004250
    • ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride
    • (S)-Ethyl2-amino-3-(1H-imidazol-5-yl)propanoatehydrochloride
    • hydrochloride histidine ethyl ester
    • L-Histidine,ethylester,hydrochloride(1:?)
    • Ethyl L-histidinate HCl
    • A815168
    • AKOS015933321
    • (S)-1-ETHOXYCARBONYL-2-(3H-IMIDAZOL-4-YL)-ETHYLAMINE HCL
    • DB-328140
    • RTJYPVRGNJNPSX-FJXQXJEOSA-N
    • (S)-ETHYL2-AMINO-3-(1H-IMIDAZOL-4-YL)PROPANOATE HYDROCHLORIDE
    • Inchi: 1S/C8H13N3O2.ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;/h4-5,7H,2-3,9H2,1H3,(H,10,11);1H/t7-;/m0./s1
    • InChI Key: RTJYPVRGNJNPSX-FJXQXJEOSA-N
    • SMILES: Cl.O(CC)C([C@H](CC1=CN=CN1)N)=O

Computed Properties

  • Exact Mass: 219.07762
  • Monoisotopic Mass: 219.0774544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81Ų

Experimental Properties

  • Boiling Point: 399.6°Cat760mmHg
  • Flash Point: 195.5°C
  • PSA: 81

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride Pricemore >>

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Additional information on (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride

Research Brief on (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS: 68636-91-9)

The compound (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS: 68636-91-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its structural similarity to histidine and its potential applications in drug development. This chiral amino acid derivative serves as a crucial building block in the synthesis of various biologically active compounds, particularly those targeting neurological and metabolic disorders.

Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's utility as a precursor in the synthesis of novel histamine H3 receptor antagonists. Researchers at the University of Cambridge developed an efficient synthetic route using this compound as a key intermediate, achieving 98% enantiomeric purity through optimized crystallization conditions. The study highlighted the compound's stability under physiological conditions, making it particularly suitable for in vivo applications.

In a breakthrough published in ACS Chemical Neuroscience (2024), scientists utilized (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride to develop a new class of neuroprotective agents. The research team modified the ester group to enhance blood-brain barrier penetration while maintaining the crucial imidazole pharmacophore. In vitro studies showed promising results in protecting neuronal cells against oxidative stress, with an EC50 of 12.5 μM in primary cortical neuron cultures.

Metabolic studies conducted by the European Journal of Pharmaceutical Sciences (2024) investigated the pharmacokinetic properties of derivatives synthesized from this compound. The research revealed that the ethyl ester moiety significantly improves oral bioavailability compared to free amino acid analogs, with plasma concentrations reaching therapeutic levels within 30 minutes post-administration in rodent models.

Ongoing clinical trials (Phase I/IIa) are currently evaluating a lead compound derived from (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride for the treatment of rare metabolic disorders. Preliminary results presented at the 2024 American Chemical Society meeting showed favorable safety profiles and promising biomarker modulation in patient cohorts.

From a synthetic chemistry perspective, recent advancements in green chemistry approaches have improved the production efficiency of this compound. A Nature Communications publication (2023) described a biocatalytic process using engineered aminotransferases that reduced waste production by 78% compared to traditional synthetic routes while maintaining excellent stereoselectivity (>99% ee).

The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2023-2024 covering novel synthetic methods and therapeutic applications. Market analysis suggests increasing demand for this intermediate, particularly in the development of targeted therapies for central nervous system disorders and rare diseases.

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